

Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide

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Compound of Interest

Compound Name: *Dibenzyl succinate*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dibenzyl succinate**. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for **dibenzyl succinate**.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of **dibenzyl succinate** is characterized by signals corresponding to the aromatic protons of the benzyl groups and the methylene protons of the succinate backbone.

Table 1: ¹H NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.32	m	C_6H_5 -
5.11	s	$-\text{O}-\text{CH}_2-\text{Ph}$
2.69	s	$-\text{CO}-\text{CH}_2-\text{CH}_2-\text{CO}-$

m = multiplet, s = singlet

Carbon-13 (^{13}C) NMR Spectroscopy

The ^{13}C NMR spectrum provides information on the different carbon environments within the **dibenzyl succinate** molecule. Due to the molecule's symmetry, a limited number of signals are observed.

Table 2: ^{13}C NMR Spectroscopic Data for **Dibenzyl Succinate**

Chemical Shift (δ) ppm	Assignment
172.1	$\text{C}=\text{O}$ (Ester carbonyl)
135.9	C (Quaternary aromatic)
128.5	CH (Aromatic)
128.2	CH (Aromatic)
128.0	CH (Aromatic)
66.5	$-\text{O}-\text{CH}_2-$
29.0	$-\text{CO}-\text{CH}_2-$

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **dibenzyl succinate** shows characteristic absorption bands for the ester functional group and the aromatic rings.

Table 3: Infrared (IR) Spectroscopic Data for **Dibenzyl Succinate**

Wavenumber (cm ⁻¹)	Assignment
3030 - 3090	C-H stretch (aromatic)
2950 - 2980	C-H stretch (aliphatic)
1735	C=O stretch (ester)
1495, 1455	C=C stretch (aromatic ring)
1160	C-O stretch (ester)
740, 695	C-H bend (aromatic, out-of-plane)

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.[\[1\]](#) The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.[\[1\]](#)

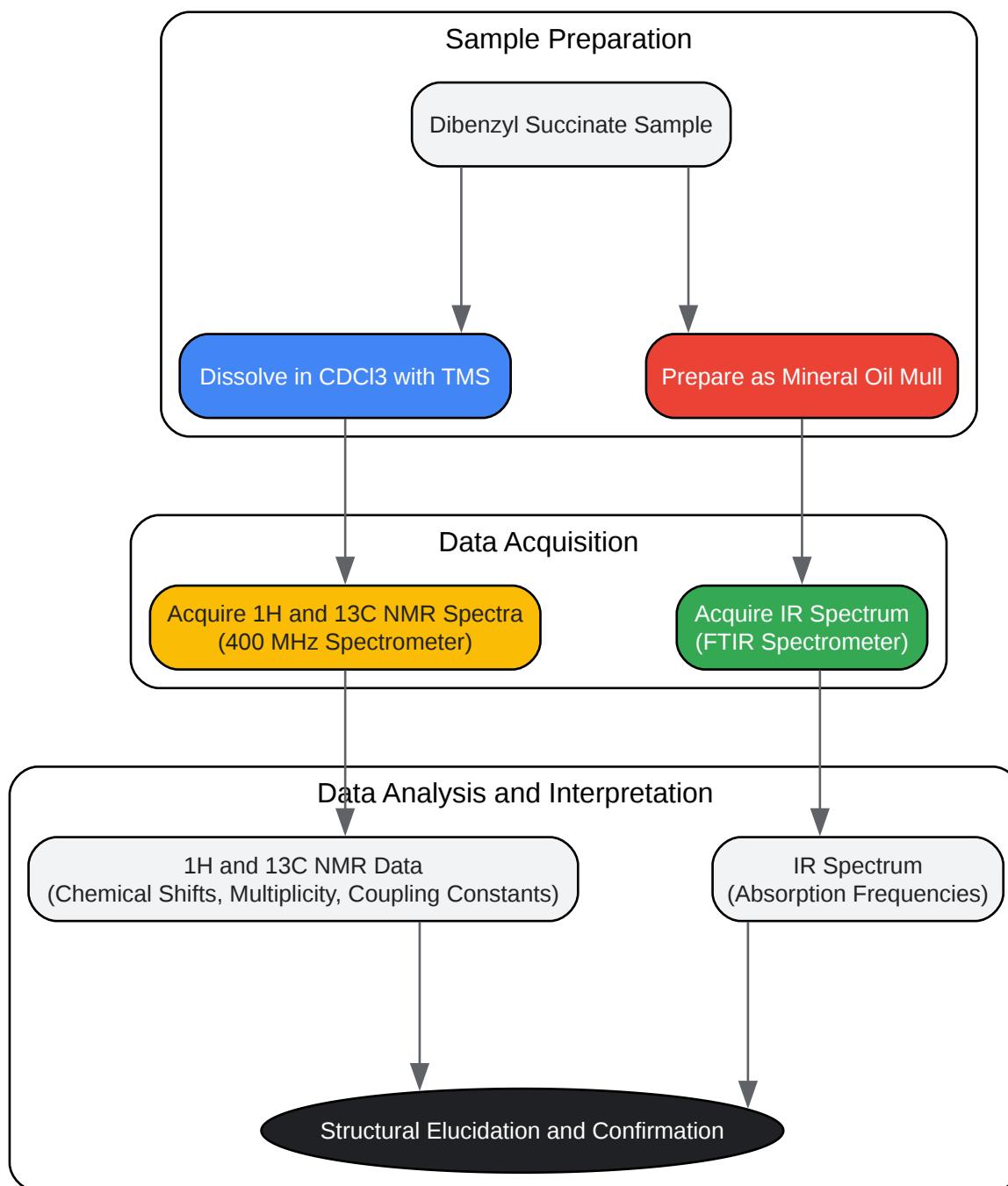
Infrared Spectroscopy

The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer.[\[2\]](#) The sample was prepared as a solid in a mineral oil mull.[\[3\]](#) The data was collected in the mid-infrared range (4000-400 cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for **dibenzyl succinate**.

Workflow for Spectroscopic Analysis of Dibenzyl Succinate

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Caption: Workflow for the spectroscopic analysis of **Dibenzyl Succinate**.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of Dibenzyl Succinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089603#spectroscopic-data-of-dibenzyl-succinate-nmr-ir>

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